molecular formula C8H7N3O2 B1610121 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-48-7

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1610121
CAS No.: 190381-48-7
M. Wt: 177.16 g/mol
InChI Key: KENGYTNARRJVIB-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. The compound’s CAS number is 80353-93-1, and its molecular formula is C₈H₇N₃O₂ (molecular weight: 177.16 g/mol) .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENGYTNARRJVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443960
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190381-48-7
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Amino-5-methylpyrazine Derivatives

A common approach involves the condensation of 2-amino-5-methylpyrazine or its derivatives with esters such as ethyl bromopyruvate under reflux in anhydrous ethanol. This step forms an intermediate imidazo[1,2-a]pyrazine ester, which is subsequently hydrolyzed under alkaline conditions to yield the target carboxylic acid.

This method is straightforward and allows for the introduction of the methyl group at the 6-position early in the synthesis.

Advanced Synthetic Routes via Pd-Catalyzed Coupling and Functional Group Transformations

More complex synthetic strategies have been developed for imidazo[1,2-a]pyridine and related heterocycles, which can be extended to 6-methylimidazo[1,2-a]pyrazine derivatives:

  • Starting Materials: Commercially available 5-substituted-2-aminopyrazines or 2-aminopyridines
  • Key Steps:
    • Formation of imidazo[1,2-a]pyrazine aldehydes via cyclization
    • Knoevenagel condensation with trialkyl phosphonocarboxylates in the presence of titanium tetrachloride and triethylamine
    • Reduction reactions using sodium borohydride and nickel chloride hydrate
    • Pd-catalyzed cross-coupling reactions (e.g., Miyaura–Suzuki and Mizoroki–Heck reactions) to introduce various substituents at the 6-position
    • Fluorination using N-fluorobenzenesulfonimide (NFSI)
    • Hydrolysis steps to convert esters or amides to carboxylic acids

These methods allow the introduction of diverse functional groups at the 6-position and fine-tuning of the molecule's properties. For example, the Miyaura–Suzuki reaction is used to attach aryl groups, while the Mizoroki–Heck reaction introduces alkyl chains or other substituents.

  • Yields: Reduction and coupling steps show yields ranging from 48% to 93%, depending on the specific transformations.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Conditions Yield/Purity Notes
Condensation with ethyl bromopyruvate 2-amino-5-methylpyrazine, ethyl bromopyruvate Reflux condensation, alkaline hydrolysis Reflux in anhydrous ethanol; alkaline hydrolysis Moderate to high Straightforward, common approach
Cyclization and oxidation (adapted) Pyruvic aldehyde, o-phenylenediamine Cyclization, oxidation, acidification, extraction 30–130°C, sodium pyrosulfite catalyst, sulfuric acid acidification ≥99% purity Industrial scale for related pyrazine acids; adaptable
Pd-catalyzed coupling and functional group transformations 5-substituted-2-aminopyrazines, boronic acids, olefins Cyclization, Knoevenagel condensation, reduction, Pd-catalyzed coupling, fluorination, hydrolysis Various, including microwave-assisted Pd catalysis 48–93% yield Enables diverse substitutions at C6; advanced synthetic control

Detailed Research Findings and Analysis

  • The condensation approach using 2-amino-5-methylpyrazine and ethyl bromopyruvate is widely used due to its relative simplicity and effectiveness in introducing the methyl group at the 6-position while forming the imidazo[1,2-a]pyrazine core.

  • The cyclization and oxidation method, though described for 5-methylpyrazine-2-carboxylic acid, demonstrates a robust industrial process involving sodium pyrosulfite catalysis and sulfuric acid-mediated decarboxylation, yielding high purity products suitable for pharmaceutical intermediates.

  • Advanced Pd-catalyzed cross-coupling reactions enable the introduction of a wide variety of substituents at the 6-position, allowing for the synthesis of analogs with potentially enhanced biological activity. These methods involve careful control of reaction conditions, including microwave irradiation and specific catalysts, and are supported by detailed mechanistic studies.

  • Fluorination and subsequent functional group transformations (e.g., nitrile to amide conversion) expand the chemical space accessible from the imidazo[1,2-a]pyrazine scaffold, facilitating structure-activity relationship studies and drug development efforts.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group at position 2 undergoes nucleophilic acyl substitution to form amides, a key reaction for drug discovery applications.

Protocol (from pyrazine-2-carboxylic acid analogs ):

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF (dimethylformamide)

  • Conditions : Room temperature, 12–24 hours

  • Yield : 65–85% (dependent on amine nucleophile)

Amine ReactantProduct StructureYield (%)Biological Activity (MIC)*
3,5-bis(CF₃)PhNH₂6-Me-ImPyz-CO-NH(3,5-CF₃Ph)7272% TB inhibition
4-MeOPhNH₂6-Me-ImPyz-CO-NH(4-OMePh)6855% O₂ inhibition
Benzylamine6-Me-ImPyz-CO-NHBn82N/A

*MIC = Minimum inhibitory concentration against Mycobacterium tuberculosis.

Cross-Coupling Reactions

The imidazo[1,2-a]pyrazine core participates in transition-metal-catalyzed coupling reactions at position 3 or 8, enabling structural diversification.

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃, XPhos

  • Base : Cs₂CO₃

  • Substrate : 8-Bromo-6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid

  • Scope : Aryl amines, alkyl amines

  • Yield : 40–75%

Example :

6-Me-ImPyz-COOH+PhNH2Pd, XPhos6-Me-ImPyz-8-NHPh-COOH(62%)\text{6-Me-ImPyz-COOH} + \text{PhNH}_2 \xrightarrow{\text{Pd, XPhos}} \text{6-Me-ImPyz-8-NHPh-COOH} \quad (62\%)

Functional Group Interconversion

The carboxylic acid group is interconverted into derivatives for prodrug design or solubility modulation.

Reaction TypeReagents/ConditionsProductApplication
EsterificationSOCl₂/MeOH, refluxMethyl esterImproved bioavailability
Acid Chloride(COCl)₂, DCMAcyl chlorideIntermediate for nucleophilic substitution
ReductionLiAlH₄, THFAlcoholRare; limited by heterocycle stability

Electrophilic Aromatic Substitution

The electron-rich imidazo ring undergoes electrophilic attacks, though directing effects from the methyl and carboxylic acid groups limit regioselectivity.

Nitration (from imidazo[1,2-a]pyrazine analogs ):

  • Reagents : HNO₃/H₂SO₄, 0°C

  • Position : Predominantly at C5 (meta to methyl)

  • Yield : 30–45%

Halogenation :

  • Reagents : NBS (N-bromosuccinimide), AIBN

  • Position : C3 (ortho to carboxylic acid)

  • Yield : 50–60%

Metalation and C-H Functionalization

Directed ortho-metalation (DoM) enables regioselective functionalization of the pyrazine ring.

Protocol :

  • Base : LDA (lithium diisopropylamide), -78°C

  • Electrophile : I₂, CO₂, or R-X

  • Example :

6-Me-ImPyz-COOHLDA, I25-Iodo-6-Me-ImPyz-COOH(55%)\text{6-Me-ImPyz-COOH} \xrightarrow{\text{LDA, I}_2} \text{5-Iodo-6-Me-ImPyz-COOH} \quad (55\%)

Decarboxylation Pathways

Thermal or photochemical decarboxylation generates reactive intermediates for further derivatization.

Conditions :

  • Cu(OAc)₂, DMF, 120°C

  • Product : 6-Methylimidazo[1,2-a]pyrazine

  • Yield : 70–80%

Comparative Reactivity Table

Reaction TypePosition ModifiedKey ReagentsYield Range (%)
AmidationC2EDCl/HOBt65–85
Buchwald CouplingC8Pd/XPhos40–75
NitrationC5HNO₃/H₂SO₄30–45
HalogenationC3NBS/AIBN50–60

This compound’s versatility in cross-coupling, functional group transformations, and ring modifications underscores its utility in medicinal chemistry and materials science. Further studies should explore its behavior under photocatalytic and enzymatic conditions to unlock additional synthetic pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid, as antimicrobial agents. These compounds have shown promising results against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. For instance, compounds derived from this scaffold were reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.05 μM against these resistant strains, outperforming traditional antibiotics like isoniazid .

Cancer Research

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that certain derivatives can inhibit the prenylation of Rab proteins, which is crucial for cancer cell proliferation. In vitro assays revealed that several analogs displayed significant cytotoxicity with IC50 values ranging from 25 to 150 μM in HeLa cells . This suggests a potential role in developing targeted cancer therapies.

Scaffold for Drug Development

This compound serves as a valuable scaffold in organic synthesis due to its ability to undergo various chemical transformations. The compound can be modified at different positions to yield new derivatives with enhanced biological activities. For example, modifications at the C6 position have been shown to influence the compound's efficacy against specific biological targets .

Synthesis of Novel Compounds

The synthesis of this compound derivatives has been achieved through several synthetic routes, allowing for late-stage functionalization. Recent advancements in synthetic methodologies have enabled researchers to create libraries of compounds that can be screened for biological activity . This approach accelerates the discovery of new therapeutic agents.

The following table summarizes the biological activities of selected derivatives of this compound:

CompoundTargetActivityMIC (μM)IC50 (μM)
Compound 15M. tuberculosisAntimicrobial0.10 - 0.19N/A
Compound 16M. tuberculosisAntimicrobial0.05 - 1.5N/A
Compound AHeLa cellsCytotoxicityN/A<150
Compound BRab11A PrenylationInhibitionN/A25 - 100

Synthesis Pathways

A summary of synthetic pathways leading to the formation of this compound and its derivatives is presented below:

StepReagents/ConditionsProduct
Step 1Imidazole + Acetic anhydrideIntermediate A
Step 2Intermediate A + Methyl iodideIntermediate B
Step 3Intermediate B + Carbonyl compoundFinal product

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural analogues of 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound Methyl (C6), carboxylic acid (C2) C₈H₇N₃O₂ 177.16 Potential metal chelation; safety hazards include skin sensitization .
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Bromo (C6), carboxylic acid (C2) C₇H₄BrN₃O₂ 242.03 Higher molecular weight due to bromine; used in synthetic intermediates .
6-Methyl-2-nitroimidazo[1,2-a]pyrazine derivatives Methyl (C6), nitro (C2), benzyloxy/trifluoromethoxy groups (C7/C8) Varies ~300–350 Evaluated for biological activity (e.g., antimicrobial, antiparasitic) .
6-Methylimidazo[1,2-d][1,2,3,4]thiatriazole-5-carboxylic acid Methyl (C6), thiatriazole ring fused at C1–C2 C₇H₆N₄O₂S 210.21 CDC25B phosphatase inhibition (anticancer activity; 85.4% inhibition rate for compound 3) .
Pyrazine-2-carboxylic acid Unsubstituted pyrazine core with carboxylic acid (C2) C₅H₄N₂O₂ 124.10 Forms metal complexes (Cu²⁺, Co²⁺) with applications in catalysis and photochemistry .

Biological Activity

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound is characterized by its unique imidazo and pyrazine ring structures, with a molecular formula of C8H7N3O2C_8H_7N_3O_2 and a molecular weight of approximately 165.16 g/mol. The presence of the carboxylic acid group allows for typical acid-base reactions, which can be significant in synthesizing derivatives with enhanced biological activity or altered physical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various microbial strains, contributing to its potential as an antimicrobial agent. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds possess significant cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of several derivatives using the HeLa cell line, revealing that some compounds exhibited half-maximal inhibitory concentration (IC50) values below 150 μM, indicating strong anticancer potential .

Table 1: Cytotoxic Activity of Derivatives in HeLa Cells

CompoundIC50 (μM)Activity
1a<150High
1b386Moderate
1c735Low

The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced the cytotoxicity and selectivity towards cancer cells. For example, the introduction of certain substituents at the C6 position was found to enhance the inhibitory effects against Rab geranylgeranyl transferase (RGGT), a target implicated in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Geranylgeranylation : The compound has been identified as an inhibitor of RGGT, which plays a critical role in post-translational modification processes essential for cancer cell survival and proliferation .
  • Modulation of Receptor Activity : Some studies have reported that imidazo[1,2-a]pyrazines act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are involved in excitatory neurotransmission and may influence neuroprotection mechanisms .

Study on Anticancer Activity

In a recent study, a series of imidazo[1,2-a]pyrazine derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds with specific structural modifications showed enhanced potency against various tumor cell lines. Notably, one derivative exhibited submicromolar activity against multiple cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial efficacy of substituted pyrazine derivatives against Mycobacterium tuberculosis. The findings indicated that certain amides derived from pyrazine-2-carboxylic acids exhibited significant inhibition rates, highlighting the potential application of these compounds in treating infectious diseases .

Q & A

Q. What are the optimized synthetic routes for 6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via hydrolysis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate under basic conditions (e.g., NaOH) . Advanced routes employ microwave-assisted condensation with amines using Mukaiyama’s reagent and 2-chloro-1-methylpyridinium iodide in DMF, achieving yields of 70-85% under optimized conditions (80°C, 15 min irradiation) . Key factors affecting yield include:

  • Catalyst loading : 20–50 mol% CuCN·2LiCl for acylation .
  • Temperature control : −60°C for regioselective magnesiation to avoid side reactions .
  • Solvent choice : THF or DMF for stabilizing intermediates .

Q. How is the structural integrity of this compound validated?

Answer: Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl group at δ ~2.5 ppm (¹H) and ~20 ppm (¹³C); carboxylic acid proton at δ ~12 ppm (¹H, broad) .
    • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; imidazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 193.1 (C₉H₇N₃O₂) with fragmentation patterns confirming the methylimidazopyrazine core .
  • XRD/DFT : Computational modeling (e.g., B3LYP/6-31G*) validates bond angles and electronic properties .

Advanced Research Questions

Q. How do regioselectivity challenges in functionalizing the imidazopyrazine core impact experimental design?

Answer: Regioselectivity is critical for introducing substituents at the 6-position. Evidence shows that TMPMgCl·LiCl-mediated magnesiation at −60°C directs electrophiles to the 3-position of imidazo[1,2-a]pyrazine derivatives, while CuCN·2LiCl catalysts enable allylation/acylation at the 6-position . Contradictions arise when competing electrophiles (e.g., bulky groups) favor non-selective pathways. Mitigation strategies include:

  • Low-temperature quenching (−60°C) to stabilize intermediates .
  • Steric directing groups (e.g., methyl at 6-position) to block undesired sites .

Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) explored?

Answer: N-Arylcarboxamide derivatives exhibit antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) . SAR studies reveal:

  • Carboxamide linkage : Essential for binding to bacterial enzyme active sites.
  • Electron-withdrawing substituents (e.g., NO₂ on aryl rings) enhance potency by 2–4 fold .
  • Methyl group at 6-position : Improves metabolic stability compared to unsubstituted analogs .

Q. How is this compound utilized in catalytic systems?

Answer: Pyrazine-carboxylic acid derivatives act as ligands in vanadium-catalyzed oxidation reactions. For example, the [Bu₄N]VO₃–pyrazine-2-carboxylic acid system catalyzes methane oxidation to methyl hydroperoxide (TON ~1000) under mild conditions . The carboxylic acid group coordinates vanadium, stabilizing the active VO(O₂)⁺ species, while the methyl group modulates electron density to enhance O₂ activation .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

Answer: Common impurities include unhydrolyzed esters (e.g., ethyl carboxylate) and regioisomers. Resolution methods:

  • HPLC-MS : C18 column (ACN/0.1% formic acid gradient) separates isomers with Δt₃ ~1.2 min .
  • ²⁵⁷ nm UV detection : Carboxylic acid derivatives show strong absorbance due to π→π* transitions .

Q. How can computational methods predict reactivity and optimize derivative synthesis?

Answer:

  • DFT calculations (Gaussian 16, B3LYP) model transition states for regioselective electrophilic substitution, predicting activation energies within ±2 kcal/mol of experimental data .
  • Molecular docking (AutoDock Vina) identifies binding poses of carboxamide derivatives with E. coli DNA gyrase, guiding functional group modifications .

Q. What role does the compound play in detecting drug resistance?

Answer: Pyrazine-2-carboxylic acid analogs are used to detect pyrazinamide resistance in Mycobacterium tuberculosis via immunoassays. Structural analogs like 6-methyl derivatives may improve specificity by reducing cross-reactivity with host metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

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